tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . The compound’s primary targets are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound interacts with its targets by serving as a linker between the target protein and an E3 ubiquitin ligase in the context of a PROTAC . This interaction facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell . The compound, as part of a PROTAC, directs specific proteins for degradation, thereby modulating the levels of these proteins and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are the degradation of specific target proteins. This can lead to changes in cellular processes that are regulated by these proteins .
Biological Activity
tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contribute to its unique properties and applications in medicinal chemistry and materials science.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.
- Introduction of the Triazole Moiety : Achieved via click chemistry, often involving azide and alkyne precursors.
- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or other hydroxymethylating agents.
- Esterification : The final step involves esterification with tert-butyl chloroformate to yield the desired compound.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The triazole ring may participate in reduction reactions under specific conditions.
- Substitution : Nucleophilic substitution reactions can occur at the hydroxymethyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The triazole ring can modulate enzyme or receptor activity, influencing various biochemical pathways.
- The piperidine structure may enhance binding affinity and stability in interactions with biological targets.
Pharmacological Studies
Research indicates that compounds similar to this one exhibit significant pharmacological activities. For instance:
- Inhibition studies suggest potential effects on pathways related to neurodegenerative diseases. Compounds with similar structures have shown promise in inhibiting β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology .
Table 1: Comparative Biological Activities of Related Compounds
Compound | Target | IC50 (μM) | Biological Effect |
---|---|---|---|
M4 | β-secretase | 15.4 | Prevents amyloid aggregation |
M4 | Acetylcholinesterase | 0.17 | Enhances cholinergic signaling |
Neuroprotective Effects
In vitro studies have demonstrated that compounds related to this compound can protect astrocytes from toxicity induced by amyloid beta peptides. These studies reported a significant increase in cell viability when treated with such compounds compared to controls .
In Vivo Studies
In vivo models have been used to assess the efficacy of similar compounds against neurodegenerative conditions. Although some studies indicate moderate protective effects against neuroinflammation and oxidative stress, further research is needed to establish their clinical relevance .
Properties
IUPAC Name |
tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9,11,19H,4-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIFZDORIGBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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